molecular formula C12H16N2OS2 B14475653 N-[(Diethylcarbamothioyl)sulfanyl]benzamide CAS No. 72731-64-7

N-[(Diethylcarbamothioyl)sulfanyl]benzamide

Cat. No.: B14475653
CAS No.: 72731-64-7
M. Wt: 268.4 g/mol
InChI Key: BTBUDFIPZVFTDQ-UHFFFAOYSA-N
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Description

N-[(Diethylcarbamothioyl)sulfanyl]benzamide is a chemical compound with a unique structure that includes a benzamide group linked to a diethylcarbamothioyl group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]benzamide typically involves the reaction of benzoyl chloride with diethylcarbamothioamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(Diethylcarbamothioyl)sulfanyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(Diethylcarbamothioyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an ionophore, facilitating the transport of metal ions across cell membranes. This property is particularly useful in sensor applications, where it enhances the sensitivity and selectivity of ion-selective electrodes . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

N-[(Diethylcarbamothioyl)sulfanyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfanyl linkage, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

72731-64-7

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

benzamido N,N-diethylcarbamodithioate

InChI

InChI=1S/C12H16N2OS2/c1-3-14(4-2)12(16)17-13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15)

InChI Key

BTBUDFIPZVFTDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SNC(=O)C1=CC=CC=C1

Origin of Product

United States

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